molecular formula C19H16N2O10 B560260 NPEC-caged-(S)-3,4-DCPG CAS No. 1257323-85-5

NPEC-caged-(S)-3,4-DCPG

Cat. No.: B560260
CAS No.: 1257323-85-5
M. Wt: 432.3 g/mol
InChI Key: HEJYBLHNZFMIKT-POGJTHQKSA-N
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Description

The Evolution and Significance of Spatiotemporal Control in Neurobiological Investigations

The progression of neuroscience is intrinsically linked to the development of tools that allow for increasingly precise manipulation of neural systems. Early pharmacological studies often relied on the systemic application of drugs, which, while informative, activate receptors throughout the nervous system, making it difficult to attribute observed effects to specific circuits or cell types. nih.gov To overcome these limitations, researchers have sought methods to control the delivery of bioactive molecules with high spatial and temporal resolution. nih.govnih.gov This pursuit has led to the development of techniques that can confine a drug's activity to microns of tissue and to timescales of seconds or less. nih.govnih.gov

The ability to control where and when a molecule becomes active is known as spatiotemporal control. It is crucial for dissecting the intricate signaling pathways that govern everything from single-cell firing to complex behaviors. nih.gov Caged compounds have emerged as a powerful chemical tool to achieve this precision. nih.govpnas.org By rendering a molecule biologically inert until a pulse of light releases its active form, caging technology provides a non-invasive method to probe neural function with a level of control that was previously unattainable. nih.govconicet.gov.ar This approach allows for the investigation of rapid physiological events, such as synaptic transmission and plasticity, with minimal disruption to the surrounding tissue. pnas.org

Fundamental Principles of Photopharmacology in Modulating Neural Activity

Photopharmacology is a field that leverages light to control the activity of biologically active compounds. researchgate.netwikipedia.orgrug.nl This is generally achieved by incorporating a light-sensitive group into the drug's structure. researchgate.netwikipedia.org One of the core strategies in photopharmacology is the use of "caged compounds." csic.esnih.gov

A caged compound consists of a bioactive molecule attached to a photolabile protecting group, or "cage." conicet.gov.arcsic.es This cage moiety sterically or electronically blocks the active site of the molecule, rendering it biologically inactive. conicet.gov.arcsic.es The compound can be introduced into a biological system in its inert form. Upon irradiation with light of a specific wavelength, the cage undergoes a photochemical reaction and is cleaved from the active molecule. csic.esnih.gov This "uncaging" process rapidly releases the active compound in a defined area, allowing its effects to be studied with high spatiotemporal precision. conicet.gov.arcsic.es

Key criteria for a useful caged compound in biological experiments include:

The caged form should be biologically inert. csic.es

The uncaging process should be efficient and triggered by light wavelengths that are not damaging to the tissue (often in the near-UV or visible spectrum). conicet.gov.arrug.nlcsic.es

The photorelease should be rapid, ideally on a timescale relevant to the biological process under investigation. conicet.gov.ar

The cage and any byproducts of the photolysis reaction should be non-toxic and have no biological activity of their own. csic.es

This technology provides an invaluable method for delivering a precise amount of a neurochemical to a specific location at a chosen moment. conicet.gov.ar

Rationale for Utilizing Caged Agonists in Receptor-Specific Research

This is where caged compounds provide a critical advantage. By attaching a photolabile cage to the (S)-3,4-DCPG molecule, researchers have created NPEC-caged-(S)-3,4-DCPG . The "NPEC" refers to the 1-(2-nitrophenyl)ethoxycarbonyl group, a photosensitive cage that renders the (S)-3,4-DCPG agonist inactive. nih.gov This inert compound can be applied to a neural preparation, such as a brain slice, without activating mGluR8 receptors. A focused pulse of light can then be used to photolyze the NPEC cage at a precise location and time, releasing the active (S)-3,4-DCPG. nih.gov This technique allows for the targeted activation of mGluR8 receptors on specific neurons or even subcellular compartments, enabling a detailed investigation of their contribution to synaptic function and signaling cascades. nih.gov

Research Findings

The development of this compound provides a specialized tool for neuroscience research. Its properties are well-defined, allowing for controlled experiments.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₉H₁₆N₂O₁₀ targetmol.com
Molecular Weight 432.34 g/mol targetmol.com
CAS Number 1257323-85-5 targetmol.com

| Synonym | (N)-1-(2-Nitrophenyl)ethylcarboxy-(S)-3,4-Dicarboxyphenylglycine | |

Table 2: Comparison of (S)-3,4-DCPG and its NPEC-caged Form

Compound Target Receptor Biological Activity Mechanism of Action
(S)-3,4-Dicarboxyphenylglycine ((S)-3,4-DCPG) mGluR8a Potent and selective agonist (EC₅₀ = 31 nM) Binds to and activates the mGluR8a receptor, modulating synaptic transmission. hellobio.comnih.gov

| This compound | mGluR8a | Inactive until photolysis | The NPEC caging group prevents the agonist from binding to its receptor. Light cleaves the cage, releasing active (S)-3,4-DCPG. nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(S)-carboxy-[1-(2-nitrophenyl)ethoxycarbonylamino]methyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O10/c1-9(11-4-2-3-5-14(11)21(29)30)31-19(28)20-15(18(26)27)10-6-7-12(16(22)23)13(8-10)17(24)25/h2-9,15H,1H3,(H,20,28)(H,22,23)(H,24,25)(H,26,27)/t9?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJYBLHNZFMIKT-POGJTHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118451
Record name 1,2-Benzenedicarboxylic acid, 4-[(S)-carboxy[[[1-(2-nitrophenyl)ethoxy]carbonyl]amino]methyl]-
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URL https://comptox.epa.gov/dashboard/DTXSID501118451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257323-85-5
Record name 1,2-Benzenedicarboxylic acid, 4-[(S)-carboxy[[[1-(2-nitrophenyl)ethoxy]carbonyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257323-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 4-[(S)-carboxy[[[1-(2-nitrophenyl)ethoxy]carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Design and Photophysical Characteristics of Npec Caged S 3,4 Dcpg

The 1-(2-Nitrophenyl)ethoxycarbonyl (NPEC) Caging Group: Mechanism and Advantages

The 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group is a key component in the design of various "caged" biologically active molecules. researchgate.netrsc.org Its primary function is to act as a photoremovable protecting group, rendering the attached molecule, in this case (S)-3,4-DCPG, inactive until its removal is triggered by light. rsc.orgtdx.cat

The fundamental principle behind the NPEC caging group lies in the photochemistry of o-nitrobenzyl compounds. rsc.org Upon irradiation with near-UV light, typically in the range of 340-360 nm, the NPEC group undergoes a photochemical reaction. This process involves an intramolecular rearrangement initiated by the excited nitro group, leading to the cleavage of the carbamate (B1207046) bond that links the NPEC moiety to the amine of the (S)-3,4-DCPG molecule. researchgate.net

One of the significant advantages of the NPEC caging group is its enhanced hydrolytic stability at physiological pH compared to some earlier caging groups. This stability ensures that the caged compound remains intact and inactive until it is intentionally photolysed. Furthermore, NPEC-caged ligands have been found to have less interference with non-target receptors, such as GABA-ergic transmission, compared to other caging groups like MNI. researchgate.netresearchgate.net

The rate at which the active molecule is released from its caged precursor is a critical parameter for studying dynamic biological processes. While specific kinetic data for NPEC-caged-(S)-3,4-DCPG is not extensively detailed in the provided search results, the photorelease from NPEC cages is generally characterized as being slower than that from MNI (4-methoxy-7-nitroindolinyl) cages. researchgate.net For instance, the photolysis of NPEC-AMPA is noted to be an order of magnitude slower than the membrane time constant in certain cells. researchgate.net This slower release rate makes NPEC-caged compounds particularly suitable for applications where rapid, sub-millisecond release is not essential, such as in the study of metabotropic glutamate (B1630785) receptors (mGluRs) which have slower signaling pathways. researchgate.net The photolysis of NPEC-caged compounds can be triggered with near-UV light, and the rate can be influenced by factors such as pH. researchgate.net

Photochemistry of NPEC Cages and Light-Induced Uncaging

Synthetic Methodologies for this compound

The synthesis of NPEC-caged compounds generally involves the reaction of the amine group of the target molecule with an activated NPEC derivative. While the specific synthesis protocol for this compound is not explicitly detailed in the provided results, the general approach for creating NPEC-caged amino acids is based on established protocols. researchgate.net This typically involves the use of a reagent like 1-(2-nitrophenyl)ethyl chloroformate or a similar activated carbonyl compound that can react with the primary amine of (S)-3,4-DCPG to form the stable carbamate linkage. The synthesis of NPEC-caged L-glutamate, for example, has been well-documented and serves as a reference for the preparation of other NPEC-caged amino acid derivatives. researchgate.net The preservation of the stereochemistry of the parent molecule, in this case, the (S)-enantiomer of 3,4-DCPG, is a crucial aspect of the synthesis, ensuring the biological activity of the released compound. wiley-vch.de

Stoichiometric Release of (S)-3,4-DCPG from its NPEC-caged Precursor

A key requirement for a reliable caged compound is that the photolysis reaction proceeds cleanly and releases the active molecule in a predictable, stoichiometric manner. Research on NPEC-caged compounds has demonstrated that they can achieve near-quantitative release of the parent molecule upon irradiation. wiley-vch.de For example, studies with NPEC-caged ATP showed a release yield of at least 80%. wiley-vch.de Similarly, MNI-caged NMDA, another caged amino acid, has been shown to provide a stoichiometric release of chirally pure NMDA. researchgate.net This suggests that the photolysis of this compound is expected to release one molecule of (S)-3,4-DCPG for each molecule of the caged precursor that is photolysed, ensuring a controlled and quantifiable delivery of the agonist to its target receptors.

Pharmacological Profile and Receptor Selectivity of S 3,4 Dcpg

Characterization of (S)-3,4-DCPG as a Selective mGluR8a Agonist

(S)-3,4-Dicarboxyphenylglycine, or (S)-3,4-DCPG, has been identified as a highly potent and selective agonist for the mGluR8a receptor, a member of the group III metabotropic glutamate (B1630785) receptors. nih.govhellobio.com Its selectivity makes it a critical tool for investigating the physiological and pathological roles of this specific receptor subtype.

In vitro studies using cell lines, such as AV12-664 cells, that express cloned human mGluR subtypes have been instrumental in quantifying the potency of (S)-3,4-DCPG. These experiments have consistently demonstrated that (S)-3,4-DCPG is a powerful agonist at the mGluR8a receptor, with a reported half-maximal effective concentration (EC₅₀) of 31 nM. nih.govcaymanchem.com This potency was determined by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) formation, a key downstream effect of mGluR8a activation. caymanchem.com

A key attribute of (S)-3,4-DCPG is its remarkable selectivity for mGluR8a over all other mGluR subtypes. Studies have shown that it displays greater than 100-fold selectivity for mGluR8a compared to mGluR1 through mGluR7. In assays using cloned human mGlu receptors, the EC₅₀ or half-maximal inhibitory concentration (IC₅₀) values for (S)-3,4-DCPG at mGluR1-7 were all found to be greater than 3.5 µM, a concentration significantly higher than its effective concentration at mGluR8a. nih.govcaymanchem.com

Receptor SubtypeAgonist Activity (EC₅₀/IC₅₀)
mGluR8a31 nM
mGluR1-7>3,500 nM

(S)-3,4-DCPG exhibits a clean profile with respect to ionotropic glutamate receptors. Research indicates that it has little to no activity at N-methyl-D-aspartate (NMDA) and kainate receptors. Further studies have clarified that any weak antagonistic effects on AMPA and NMDA receptors observed with the racemic mixture are attributable to the (R)-enantiomer, (R)-3,4-DCPG. nih.gov The (S)-enantiomer, (S)-3,4-DCPG, does not show antagonism at kainate, NMDA, or AMPA receptors, underscoring its specificity for the metabotropic receptor system. nih.gov

Ionotropic Receptor(S)-3,4-DCPG Activity
NMDAWeak or no antagonism
KainateNo antagonism
AMPAWeak or no antagonism

Comparative Receptor Selectivity Profile Across mGluR Subtypes (mGlu1-7)

Molecular Mechanisms of mGluR8a Activation and Downstream Signaling

Metabotropic glutamate receptors are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through intracellular signaling cascades. nih.govgenecards.org

mGluR8 belongs to the group III family of mGluRs. nih.govgenecards.orgphysiology.org Receptors in this group, including mGluR8, are predominantly coupled to inhibitory G-proteins of the Gαi/o family. nih.govphysiology.orgbiorxiv.org Upon activation by an agonist like (S)-3,4-DCPG, the mGluR8a receptor undergoes a conformational change that facilitates its interaction with these G-proteins. scbt.com This activation of Gαi/o proteins initiates downstream signaling events that ultimately modulate neuronal function. scbt.com

The primary signaling pathway associated with Gαi/o-coupled receptors is the inhibition of adenylyl cyclase activity. nih.govphysiology.orgscbt.com Activation of mGluR8a by (S)-3,4-DCPG leads to a decrease in the production of the second messenger cAMP. caymanchem.comphysiology.orgcore.ac.uk This mechanism has been confirmed in studies where (S)-3,4-DCPG potently inhibited forskolin-stimulated cAMP accumulation in cells expressing mGluR8a. caymanchem.comphysiology.org This reduction in cAMP levels can, in turn, affect the activity of other downstream proteins, such as protein kinase A (PKA), and modulate the function of ion channels. core.ac.ukarvojournals.org

Methodological Paradigms for Electrophysiological and Imaging Studies with Npec Caged S 3,4 Dcpg

Optical Uncaging Techniques and Illumination Strategies

Photolysis, or uncaging, is the process of using light to break the covalent bond between the "caging" group and the active molecule, thereby releasing it to interact with its biological target. fsu.edu The choice of illumination strategy is critical as it determines the spatial and temporal resolution of agonist application.

Wide-field photolysis involves illuminating a broad area of the neural preparation, leading to the diffuse activation of receptors across multiple cells. nih.govresearchgate.netplos.org This technique is typically achieved using light sources such as xenon or mercury arc lamps, or high-power LEDs, which can illuminate areas spanning hundreds of microns. fsu.eduplos.org

This approach is particularly advantageous for:

Activating Receptors on Large Cellular Structures: Ensuring agonist release over the entire dendritic arbor of a neuron or across a specific layer of a brain slice. plos.org

Applications Not Requiring High Spatial Precision: In experiments where the goal is to mimic broad neurotransmitter release or to assess the general sensitivity of a region to mGluR8 activation, wide-field photolysis is an effective and technically straightforward method. nih.govresearchgate.netplos.org

Signaling through metabotropic receptors like mGluR8 does not require the rapid release rates necessary for studying fast synaptic transmission, making the slower photorelease kinetics of NPEC-caged compounds well-suited for these applications. nih.govresearchgate.net

For experiments demanding high spatial resolution, localized laser photolysis is the preferred method. researchgate.net This technique uses a focused beam of UV or visible light from a laser to uncage the compound in a highly restricted volume, often on the scale of a few micrometers. researchgate.netfsu.edu Two-photon excitation microscopy is an advanced form of this technique that confines photolysis to an even smaller focal volume (femtoliters), allowing for the stimulation of subcellular structures like individual dendritic spines with minimal photodamage to surrounding tissue. fsu.edufrontiersin.org

The precision of localized photolysis enables researchers to:

Map Receptor Distribution: Systematically uncage (S)-3,4-DCPG at different points on a neuron's soma and dendrites to map the functional distribution of mGluR8 receptors.

Isolate Postsynaptic Receptor Activation: Activate postsynaptic mGluR8 receptors independently of presynaptic neurotransmitter release, allowing for a direct analysis of the receptor's function in situ. nih.govresearchgate.net

Mimic Synaptic Transmission: Provide a rapid, localized concentration jump of an agonist that can mimic the physiological conditions at a single synapse. frontiersin.org

Table 1: Comparison of Optical Uncaging Techniques

Feature Wide-Field Photolysis Spatially Restricted Laser Photolysis
Principle Illumination of a large area of the preparation. plos.org A focused laser beam illuminates a small, targeted volume. researchgate.netfsu.edu
Light Source Xenon/Mercury arc lamps, LEDs. fsu.eduplos.org UV lasers, Two-photon infrared lasers. fsu.edufrontiersin.org
Spatial Resolution Low (hundreds of microns). High (micrometer to sub-micrometer). researchgate.netfrontiersin.org
Primary Application Activating neuronal populations, studying network effects. nih.govresearchgate.net Stimulating single cells or subcellular compartments (e.g., dendritic spines). researchgate.netfrontiersin.org
Key Advantage Technical simplicity, broad activation. High spatiotemporal precision, mimics synaptic input. fsu.edufrontiersin.org

Wide-Field Photolysis for Diffuse Activation

Application in Neural Slice Preparations for Electrophysiological Analysis

Neural slice preparations, typically from brain regions like the hippocampus or cortex, are a cornerstone of in vitro neurophysiology. nih.govnih.gov They maintain the local cellular architecture, allowing for the study of synaptic circuits. Combining photolysis of NPEC-caged-(S)-3,4-DCPG with electrophysiological recordings in these slices provides a powerful platform for dissecting mGluR8 function. nih.govresearchgate.net

The whole-cell patch-clamp technique allows for the detailed measurement of electrical activity, including membrane potential and ionic currents, from a single neuron. nih.govprotocols.io When combined with the uncaging of this compound, researchers can directly measure the postsynaptic response to mGluR8 activation. fsu.edu In this setup, a glass micropipette forms a tight seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior. protocols.io Photolysis of the caged compound in the solution bathing the slice generates a precise, light-controlled application of (S)-3,4-DCPG onto the recorded neuron, evoking measurable changes in its electrical properties. nih.govresearchgate.netfsu.edu

While patch-clamping focuses on single cells, extracellular field potential recording measures the summed electrical activity of a population of neurons. mcgill.caresearchgate.net These recordings detect signals such as the field excitatory postsynaptic potential (fEPSP), which reflects the synchronous synaptic activation of many cells. researchgate.net By applying this compound to a brain slice and using wide-field photolysis, investigators can study how widespread mGluR8 activation modulates synaptic transmission and plasticity across a neural circuit. researchgate.netnih.gov For example, studies on the uncaged (S)-3,4-DCPG have used recordings of dorsal root-evoked ventral root potentials in spinal cord preparations to characterize its modulatory effects on synaptic pathways. nih.gov

Investigation of Synaptic Transmission and Neural Circuit Function

Differentiation of Presynaptic Versus Postsynaptic Receptor Contributions

A fundamental challenge in pharmacology is distinguishing the effects of receptors located on the presynaptic terminal from those on the postsynaptic membrane. NPEC-caged-(S)-3,4-DCPG is particularly valuable for this purpose because its target, the mGluR8, is predominantly expressed on presynaptic terminals where it functions as an autoreceptor to regulate neurotransmitter release. windows.net

By applying the inert this compound to a neural circuit, researchers can use a focused laser to uncage the (S)-3,4-DCPG at precise locations, such as the axonal arbor of a neuron. This localized activation of presynaptic mGluR8s allows for the direct observation of their role in modulating transmitter release, independent of any potential postsynaptic effects. For instance, studies have shown that activating mGluR8 on primary afferent terminals in the spinal cord depresses synaptic transmission. nih.gov Using the caged compound allows investigators to confirm that this effect originates at the presynaptic site by selectively photoreleasing the agonist onto these terminals and measuring the subsequent change in the postsynaptic response. This method provides clear evidence for the presynaptic contribution to synaptic modulation, a task difficult to achieve with traditional bath application of drugs that would activate receptors throughout the tissue.

Pharmacological Dissection of Signaling Cascades in Intact Neural Circuits

Understanding the sequence of molecular events that follows receptor activation is key to deciphering cell function. The activation of mGluR8, a G-protein coupled receptor, typically initiates an intracellular signaling cascade that involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. windows.net this compound enables the study of these pathways within intact, functioning neural circuits.

The precise temporal control of uncaging allows researchers to trigger the signaling cascade at a known point in time and track the downstream consequences. For example, by uncaging (S)-3,4-DCPG and simultaneously monitoring intracellular cAMP levels or the activity of protein kinase A (PKA), one can directly map the cause-and-effect relationship between mGluR8 activation and its intracellular effectors. This approach avoids the desensitization and potential off-target effects that can occur with prolonged exposure to an agonist, providing a clearer view of the native signaling dynamics within a single cell or synaptic compartment.

Optical Manipulation of Neural Network Activity: Photostimulation and Photoinhibition

This compound is a powerful tool for optopharmacology, allowing for the optical manipulation of neural network activity. The process involves the photostimulation of a specific receptor population, which in turn can lead to either the excitation or inhibition of the neuron or circuit.

When (S)-3,4-DCPG is released from its cage by light, it stimulates mGluR8s. Since these receptors are primarily presynaptic autoreceptors that inhibit neurotransmitter release, their stimulation typically leads to a reduction in synaptic transmission. windows.net Therefore, the photostimulation of mGluR8s with uncaged (S)-3,4-DCPG results in the photoinhibition of the synapse. This can be observed electrophysiologically as a decrease in the amplitude of excitatory postsynaptic potentials (EPSPs) or inhibitory postsynaptic potentials (IPSPs) in the downstream neuron. This technique allows for the functional removal of a specific synaptic input from a network with millisecond precision, enabling researchers to probe its role in circuit computation and behavior.

Impact on Excitatory Synaptic Mechanisms

The activation of presynaptic mGluR8s has a significant impact on excitatory synaptic mechanisms, primarily by reducing the release of glutamate (B1630785), the main excitatory neurotransmitter in the central nervous system. genecards.org This modulation affects basal synaptic transmission and long-term synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Research has demonstrated that the application of (S)-3,4-DCPG inhibits LTP at the perforant pathway-dentate gyrus (PP-DG) synapses in healthy control rats. nih.gov This inhibitory effect is consistent with the known function of presynaptic mGluR8s; by reducing glutamate release during the high-frequency stimulation used to induce LTP, the agonist prevents the strong postsynaptic depolarization required for LTP induction.

Interestingly, the effect of (S)-3,4-DCPG can be state-dependent. In a prenatal valproic acid (VPA)-induced rat model of autism, which exhibits impaired LTP, the same compound paradoxically enhanced LTP. nih.gov This suggests that mGluR8 dysfunction may contribute to the synaptic plasticity deficits observed in this neurodevelopmental model and that the receptor's role can be altered by the pathological state of the neural circuit.

Effects of (S)-3,4-DCPG on Long-Term Potentiation (LTP)
Experimental ModelObserved Baseline LTPEffect of (S)-3,4-DCPG on LTPReference
Control Rats (Healthy)NormalInhibition nih.gov
VPA-Induced Autism Model RatsReducedEnhancement nih.gov

Effects on Inhibitory Neurotransmission

While mGluR8s are well-known for their role at excitatory synapses, they are also present on the presynaptic terminals of inhibitory, GABAergic interneurons. nih.gov The use of this compound allows for the investigation of mGluR8's role in modulating inhibitory neurotransmission.

By selectively uncaging (S)-3,4-DCPG onto the axon terminals of a GABAergic neuron, researchers can test the hypothesis that mGluR8 activation inhibits GABA release. Such an effect would lead to a reduction in the amplitude of inhibitory postsynaptic currents (IPSCs) in the postsynaptic cell. This phenomenon, known as disinhibition, can have a powerful net-excitatory effect on a neural circuit by "releasing the brakes" on a principal neuron or a population of neurons. Therefore, while the direct action of (S)-3,4-DCPG at any given synapse is to reduce transmitter release, its ultimate effect on network activity—be it inhibitory or excitatory—depends critically on whether the modulated synapse releases glutamate or GABA.

Exploration in Preclinical Models of Neurological Conditions

Analysis of Nociceptive Modulation in Pain Models

The activation of mGluR8 by (S)-3,4-DCPG has been shown to modulate pain perception in different preclinical pain models.

Investigations in Inflammatory Pain States (e.g., Formalin, Carrageenan-Induced Hyperalgesia)

In models of inflammatory pain, systemic administration of (S)-3,4-DCPG has demonstrated notable analgesic effects. nih.gov When administered prior to the induction of pain with formalin, it decreased both the initial nociceptive responses and the subsequent hyperalgesic phase. nih.gov Even when given after the initial inflammatory insult, it was effective in reducing the late phase of hyperalgesia in the formalin test. nih.gov Similarly, in the carrageenan-induced inflammatory pain model, pretreatment with (S)-3,4-DCPG reduced thermal hyperalgesia and mechanical allodynia. nih.gov However, its efficacy was diminished when administered after the inflammatory pain was already established. nih.gov This suggests that mGluR8 activation may be more effective in preventing the development of inflammatory pain rather than treating it once it has fully manifested.

Assessment in Neuropathic Pain Conditions (e.g., Chronic Constriction Injury)

The effectiveness of (S)-3,4-DCPG in neuropathic pain models appears to be time-dependent. In a chronic constriction injury model of the sciatic nerve, the compound was effective in alleviating thermal hyperalgesia and mechanical allodynia when administered three days after the injury. researchgate.net However, it was found to be ineffective when given seven days post-surgery, indicating a potential therapeutic window for mGluR8 agonists in the early stages of neuropathic pain. researchgate.net

Role of Periaqueductal Gray (PAG) mGluR8 in Pain Perception

The periaqueductal gray (PAG) is a key brain region involved in the modulation of pain. Research indicates that the analgesic effects of systemically administered (S)-3,4-DCPG in inflammatory pain models are mediated, at least in part, through the activation of mGluR8 within the PAG. nih.govresearchgate.net Microinjection of (S)-3,4-DCPG directly into the lateral PAG reduced pain behavior in both formalin and carrageenan models. nih.govresearchgate.net Furthermore, the analgesic effects of systemic (S)-3,4-DCPG were blocked by the microinjection of a group III mGluR antagonist, (RS)-alpha-methylserine-O-phosphate (MSOP), into the lateral PAG. nih.govresearchgate.net

Research in Models of Parkinson's Disease

The potential of mGluR8 activation in treating the motor symptoms of Parkinson's disease has been explored in various rodent models.

Analysis of Behavioral Effects in Prolonged Models of Motor Deficits

Intriguingly, the efficacy of the mGluR8 agonist (S)-3,4-DCPG in mitigating motor deficits associated with Parkinson's disease appears to depend on the duration of dopamine (B1211576) depletion or receptor blockade. nih.gov In models with acute dopamine receptor blockade induced by haloperidol (B65202) or dopamine depletion by reserpine (B192253) (both administered for two hours), (S)-3,4-DCPG did not alleviate the resulting motor deficits. nih.govnih.gov

However, in prolonged models where haloperidol was administered over 18-20 hours or reserpine was given for 18-20 hours, (S)-3,4-DCPG robustly reversed the induced catalepsy and akinesia. nih.govnih.gov It also ameliorated forelimb use asymmetry in a unilateral 6-hydroxydopamine lesion model, which mimics the progressive dopamine neuron loss in Parkinson's disease. nih.govnih.gov These findings suggest that the therapeutic potential of activating mGluR8 for motor symptoms in Parkinson's disease may be more pronounced in a state of chronic dopamine deficiency. nih.gov

Below is a data table summarizing the effects of (S)-3,4-DCPG in different preclinical models of Parkinson's disease.

Model Treatment Duration Effect of (S)-3,4-DCPG
Haloperidol-induced catalepsyAcute (2 hours)No effect
Haloperidol-induced catalepsyProlonged (18-20 hours)Reversal of catalepsy
Reserpine-induced akinesiaAcute (2 hours)No effect
Reserpine-induced akinesiaProlonged (18-20 hours)Reversal of akinesia
6-hydroxydopamine lesion---Amelioration of forelimb asymmetry

Studies in Animal Models of Autism Spectrum Disorder

Recent research has begun to investigate the role of mGluR8 in the pathophysiology of autism spectrum disorder (ASD), utilizing a prenatal valproic acid (VPA) exposure model in rats. nih.govnih.gov This model is known to induce behavioral and neurodevelopmental changes that mimic aspects of ASD. nih.gov

In a study using this model, it was found that rats exposed to VPA prenatally exhibited a reduced social novelty preference index, a measure of social interaction deficits. nih.govnih.gov Administration of (S)-3,4-DCPG directly into the dentate gyrus of the hippocampus reversed these social interaction deficits in the VPA-exposed rats. nih.govnih.gov These findings suggest that dysfunction of mGluR8 may contribute to the social impairments observed in this ASD model and that targeting this receptor could hold therapeutic potential. nih.gov

The following table summarizes the key findings related to (S)-3,4-DCPG in the VPA-induced rat model of autism.

Model Behavioral Measure Effect of (S)-3,4-DCPG
Prenatal Valproic Acid (VPA) ExposureSocial Novelty Preference IndexReversal of deficits

Reversal of Altered Glutamatergic Neurotransmission

Abnormalities in glutamatergic signaling and synaptic plasticity are implicated in the pathophysiology of certain neurodevelopmental conditions. nih.gov The valproic acid (VPA) rat model, which displays autism-like characteristics, is associated with such alterations. nih.gov Studies on this model have investigated the role of the mGluR8 agonist, (S)-3,4-DCPG, in modulating synaptic function.

In a key study, long-term potentiation (LTP), a cellular correlate of learning and memory, was assessed at the perforant path-dentate gyrus (PP-DG) synapse. nih.gov Rats prenatally exposed to VPA exhibited a significant reduction in LTP compared to control animals. nih.gov The application of (S)-3,4-DCPG produced divergent effects in the two groups. While it inhibited LTP in control rats, it enhanced the diminished LTP in the VPA-exposed rats, suggesting a reversal of the underlying synaptic plasticity deficit. nih.gov This indicates that mGluR8 receptor dysfunction may contribute to the impaired synaptic plasticity observed in this model and that its activation can normalize glutamatergic pathway function. nih.gov

Animal ModelSynaptic PathwayObserved DeficitEffect of (S)-3,4-DCPGReference
VPA-Exposed Rat (Autism Model)Perforant Path-Dentate Gyrus (PP-DG)Reduced Long-Term Potentiation (LTP)Enhanced LTP (reversal of deficit) nih.gov
Control RatPerforant Path-Dentate Gyrus (PP-DG)Normal LTPInhibited LTP nih.gov

Effects on Social Novelty Preference

Deficits in social interaction are a core feature of certain neurodevelopmental disorders. nih.gov The VPA-induced rat model of autism also exhibits impairments in social behaviors. A 2024 study investigated whether the administration of (S)-3,4-DCPG could ameliorate these behavioral deficits. nih.gov

The results demonstrated that rats exposed to VPA prenatally had a reduced social novelty preference index (SNPI), indicating impaired social memory or recognition. nih.gov Intra-dentate gyrus administration of (S)-3,4-DCPG successfully reversed this deficit, restoring the preference for social novelty to levels seen in control animals. nih.gov This finding suggests that targeting mGluR8 receptors can modulate the neural circuits responsible for social behaviors that are disrupted in this particular preclinical model.

Animal ModelBehavioral TestObserved DeficitEffect of (S)-3,4-DCPGReference
VPA-Exposed Rat (Autism Model)Social Novelty PreferenceReduced Social Novelty Preference Index (SNPI)Reversed the reduction in SNPI nih.gov

Investigation of Anticonvulsant Activities

The active compound (S)-3,4-DCPG has been identified as a potent anticonvulsant in various preclinical models of epilepsy. rndsystems.comwikipedia.org Its activity is attributed to its selective agonism at mGluR8 receptors, which are involved in modulating excessive glutamate-mediated excitation that can lead to seizures. ru.nl

Research in DBA/2 mice, a strain genetically susceptible to sound-induced seizures, demonstrated the anticonvulsant properties of 3,4-dicarboxyphenylglycines. rndsystems.combiocrick.com In this model, (S)-3,4-DCPG showed significant anticonvulsant effects. biocrick.com

Further investigation in a different model explored the effects of (S)-3,4-DCPG on seizures induced by the administration of DL-homocysteic acid in immature, 12-day-old rats. nih.gov Pretreatment with (S)-3,4-DCPG offered a pronounced anticonvulsant effect, completely suppressing generalized clonic-tonic seizures. nih.gov While EEG recordings indicated that some sporadic ictal activity could remain, the overt motor seizures were prevented. nih.gov The study also highlighted a substantial neuroprotective effect, with (S)-3,4-DCPG treatment preventing the massive neuronal degeneration that was otherwise observed following the seizures. nih.gov These findings position the mGluR8 receptor as a potential target for anticonvulsant therapies. ru.nlnih.gov

Animal ModelSeizure Induction MethodObserved Anticonvulsant Effect of (S)-3,4-DCPGReference
DBA/2 MiceSound (Audiogenic)Inhibition of sound-induced seizures biocrick.com
Immature Rats (12-day-old)DL-Homocysteic Acid (icv infusion)Complete suppression of generalized clonic-tonic seizures; substantial neuroprotection nih.gov

Comparative Analysis with Alternative Caged Glutamate Receptor Ligands

Distinction from Other Caged Glutamate (B1630785) Receptor Agonists (e.g., NPEC-AMPA, NPEC-ACPD, NPEC-DHPG)

NPEC-caged-(S)-3,4-DCPG is a caged agonist for group III metabotropic glutamate receptors (mGluRs), specifically showing high potency for the mGlu8a subtype. nih.gov This selectivity is a key feature that distinguishes it from other NPEC-caged glutamate receptor agonists that target different receptor families or subtypes.

For example, NPEC-caged-(S)-AMPA is a caged agonist for AMPA receptors, a type of ionotropic glutamate receptor. Photolysis of NPEC-AMPA in Purkinje neurons generates large, sustained inward currents that are selective for AMPA receptors with minimal activation of kainate receptors. nih.gov

NPEC-ACPD and NPEC-DHPG are caged agonists for group I and group II mGluRs. nih.gov Photolysis of these compounds in Purkinje neurons produces slow inward currents that are characteristic of mGluR type 1 activation and can be blocked by a specific mGluR1 antagonist. nih.gov (S)-3,5-DHPG is a widely used group I selective agonist, though it has moderate potency. windows.nettocris.com

The distinct receptor selectivity of these NPEC-caged compounds allows for the precise investigation of the roles of different glutamate receptor subtypes in neuronal function.

Considerations for Optimizing Caged Ligand Choice for Specific Research Questions

The choice of the optimal caged ligand is dictated by the specific scientific question being addressed.

For studying fast synaptic transmission , MNI-caged compounds with their sub-microsecond photorelease rates are generally preferred. nih.gov However, the potential for GABA-A receptor antagonism must be carefully considered and controlled for. nih.govfrontiersin.org

For investigating the role of specific mGluR subtypes , a caged ligand with high selectivity for the receptor of interest is essential. This compound, with its selectivity for mGlu8a receptors, is an excellent tool for this purpose. nih.gov

When studying neuronal circuits where inhibitory transmission is a key component , NPEC-caged ligands are a better choice due to their lack of interference with GABAergic systems. nih.gov

For activating metabotropic glutamate receptors , the slower photorelease kinetics of NPEC-caged compounds are generally sufficient and may even be advantageous. nih.gov

The development of a diverse array of caged glutamate receptor ligands with varying photorelease kinetics and receptor selectivities has provided neuroscientists with powerful tools to dissect the complex roles of glutamate in brain function. Careful consideration of the properties of each caged compound is crucial for designing experiments that yield clear and interpretable results.

Future Directions and Emerging Research Avenues for Npec Caged S 3,4 Dcpg

Development of Advanced NPEC-caged-(S)-3,4-DCPG Derivatives with Tunable Properties

The first generation of caged compounds, including those utilizing the 1-(2-nitrophenyl)ethyl (NPE) caging group, has been instrumental in neuroscience research. nih.govnih.gov However, the future of photopharmacology lies in the development of advanced derivatives with finely tuned properties to meet the demands of increasingly sophisticated experimental designs.

Future research will likely focus on creating novel caged versions of (S)-3,4-DCPG with enhanced photophysical characteristics. This includes the development of caging groups that are sensitive to longer wavelengths of light, such as red or near-infrared light, which offer deeper tissue penetration and reduced phototoxicity. researchgate.net The design of "tandem" uncaging systems, where a light-harvesting antenna sensitizes the photolabile protecting group, could dramatically increase photosensitivity. researchgate.net

Furthermore, the development of derivatives with improved two-photon absorption cross-sections is a key area of interest. researchgate.net Two-photon uncaging provides unparalleled three-dimensional spatial resolution, allowing for the activation of (S)-3,4-DCPG at the level of single synapses. ucdavis.edu Research into novel photolabile protecting groups, such as those based on coumarin (B35378) or BODIPY, may yield derivatives with faster release kinetics and higher quantum yields, ensuring a more rapid and efficient delivery of the agonist upon illumination. nih.govacs.org The ideal characteristics of next-generation caged (S)-3,4-DCPG compounds are summarized in the table below.

PropertyCurrent Limitation (NPEC)Desired Future CharacteristicRationale
Activation Wavelength UV/Near-UVRed/Near-InfraredDeeper tissue penetration, reduced phototoxicity.
Photosensitivity ModerateHighLower light intensity required, minimizing potential for photodamage.
Uncaging Kinetics MillisecondsMicrosecondsMore precise temporal control over receptor activation.
Two-Photon Cross-Section Low to moderateHighEnhanced spatial resolution for single-synapse stimulation.
Byproducts Potentially reactiveInert and non-fluorescentMinimized off-target effects and interference with imaging.
Solubility ModerateHigh aqueous solubilityEasier preparation and delivery in biological systems.

Integration with Next-Generation Optical Microscopy and Optogenetic Techniques

The true potential of this compound and its future derivatives will be realized through their integration with other cutting-edge neuroscience tools. Combining photostimulation of mGluR8 with super-resolution microscopy techniques, for instance, will allow for the direct visualization of the molecular consequences of receptor activation at the nanoscale.

Moreover, the combination of photopharmacology with optogenetics presents a powerful strategy for dissecting the roles of specific cell types and circuits. For example, researchers could use optogenetics to excite or inhibit a genetically defined population of neurons while simultaneously using this compound to probe the function of mGluR8 on the postsynaptic targets of those neurons. This dual optical control will be invaluable for understanding how mGluR8 modulates the activity of specific neural pathways. pnas.org

Future studies may also employ genetically encoded biosensors for downstream signaling molecules, such as cAMP or protein kinase A (PKA), to monitor the real-time intracellular cascades initiated by mGluR8 activation with this compound. frontiersin.orgnih.gov This will provide a more complete picture of mGluR8-mediated signaling with unprecedented spatiotemporal resolution.

Exploration of Novel mGluR8-Mediated Signaling Pathways in Diverse Brain Regions

While mGluR8 is known to be coupled to the inhibition of adenylyl cyclase, its signaling repertoire is likely more complex and context-dependent. nih.gov The use of this compound in brain slices from different regions will facilitate the exploration of novel signaling pathways. For example, studies could investigate whether mGluR8 engages in crosstalk with other receptor systems or activates alternative signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs) or phosphatidylinositol 3-kinase (PI3K). mdpi.com

The prefrontal cortex (PFC) is a brain region where the role of various mGluRs in cognitive functions like working memory is under intense investigation. ufl.edu Targeted uncaging of (S)-3,4-DCPG in specific layers and subregions of the PFC will help to elucidate the precise contribution of mGluR8 to these processes. Similarly, exploring mGluR8 function in brain areas implicated in stress and anxiety, such as the bed nucleus of the stria terminalis (BNST), could reveal novel therapeutic targets for anxiety disorders. nih.gov Recent research has also highlighted the involvement of mGluR8 in synaptic plasticity in the hippocampus, a key brain region for learning and memory. nih.gov

Application in Complex In Vivo Neural Circuit Analysis

A major frontier in neuroscience is to understand how neural circuits give rise to behavior. While in vitro and ex vivo studies are crucial, the ultimate test of a neural mechanism's relevance is in the behaving animal. The development of techniques for in vivo photostimulation, such as through chronically implanted optical fibers, will enable the use of this compound to manipulate mGluR8 activity in specific brain regions of freely moving animals.

This will allow researchers to investigate the causal role of mGluR8 activation in complex behaviors such as social interaction, fear conditioning, and reward processing. For example, by uncaging (S)-3,4-DCPG in the amygdala, a brain region critical for fear and anxiety, researchers could directly test the hypothesis that mGluR8 activation has anxiolytic effects. nih.gov Combining this approach with in vivo electrophysiology or calcium imaging will provide a powerful platform for linking the activity of specific neural circuits to behavior. elifesciences.org

High-Throughput Methodologies for Screening mGluR8 Modulators

The discovery of novel drugs targeting mGluR8 requires efficient and reliable screening methods. While this compound is primarily a research tool, the principles of its use can be adapted for high-throughput screening (HTS) assays. Optical methods, in general, are well-suited for HTS due to their speed and sensitivity. researchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing NPEC-caged-(S)-3,4-DCPG?

  • Methodological Answer : Synthesis typically involves coupling the photolabile nitro-phenylethyloxycarbonyl (NPEC) group to (S)-3,4-DCPG via carbodiimide-mediated reactions. Characterization should include HPLC for purity (>95%), mass spectrometry (MS) for molecular weight verification (C₁₀H₉NO₆; MW 239.18), and NMR for structural confirmation. Stability assays under varying temperatures and pH are critical, as the compound degrades rapidly in aqueous solutions unless stored at -20°C in anhydrous DMSO .

Q. How should researchers handle solubility and stability challenges for this compound in experimental settings?

  • Methodological Answer : The compound is water-soluble up to 100 mM but requires immediate use post-reconstitution to avoid hydrolysis. For long-term storage, aliquot stock solutions in airtight vials under inert gas (e.g., argon) at -20°C. Avoid freeze-thaw cycles, as repeated thawing reduces bioactivity by >30% after three cycles .

Q. What in vitro and in vivo models are validated for studying this compound’s activity as an mGluR8 agonist?

  • Methodological Answer : In vitro: Use HEK-293 cells expressing mGluR8a to measure EC₅₀ values (reported as 31 nM) via calcium flux assays. In vivo: Rodent models of neuropathic pain (e.g., spinal cord injury) or Parkinson’s disease (e.g., lactacystin-induced neurodegeneration) are standard. Intracerebroventricular (ICV) or intra-PAG microinjections (0.1–1.0 µg/µL) are common delivery methods .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy in thermal hyperalgesia models?

  • Methodological Answer : Discrepancies arise from route-dependent effects. For example, intrathecal administration in spinal cord injury (SCI) rats increased mGluR8 expression but failed to alter thermal hyperalgesia thresholds, whereas intra-PAG delivery in inflammatory pain models reduced nociceptive behavior. Researchers should optimize dosing regimens (e.g., 0.5–2.0 mg/kg) and validate target engagement via Western blot for mGluR8 protein levels post-treatment .

Q. What experimental designs are optimal for investigating the compound’s spatiotemporal activation in CNS studies?

  • Methodological Answer : Use two-photon uncaging systems to spatially restrict NPEC photolysis (e.g., 405 nm laser, 5–10 mW) in brain slices or live animals. Pair with electrophysiology (patch-clamp) to measure real-time changes in neuronal excitability. Control experiments must include uncaged-inactive analogs (e.g., NPEC-caged-serotonin) to rule off-target effects .

Q. How does this compound’s mechanism differ in inflammatory vs. neuropathic pain models?

  • Methodological Answer : Inflammatory pain (e.g., formalin test): The compound acts centrally via PAG mGluR8 activation, reducing glutamate release and GABAergic disinhibition. In neuropathic pain (e.g., SCI), it fails to modulate thermal thresholds but attenuates mechanical allodynia via spinal mGluR8/AMPAR crosstalk. Researchers should combine behavioral assays (e.g., von Frey filaments) with microdialysis to quantify neurotransmitter dynamics .

Q. What strategies address the compound’s limited blood-brain barrier (BBB) penetration in systemic administration studies?

  • Methodological Answer : Use nanoparticle encapsulation (e.g., PEG-PLGA) to enhance BBB permeability. Validate delivery efficiency via LC-MS quantification of brain homogenates. Alternatively, employ intranasal administration, which bypasses the BBB and achieves 15–20% higher CNS bioavailability compared to intravenous routes .

Q. How can researchers integrate this compound with other mGluR modulators to study receptor crosstalk?

  • Methodological Answer : Co-apply with mGluR7 antagonists (e.g., MMPIP) in PAG slices to test synergistic analgesia. Use FRET-based sensors to visualize mGluR8/7 heterodimerization in live cells. Dose-response matrices (e.g., 0.1–10 µM for both compounds) are critical to identify non-linear interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.